N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide
CAS No.: 2034323-25-4
Cat. No.: VC5141572
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034323-25-4 |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 280.35 |
| IUPAC Name | N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3 |
| Standard InChI Key | JTQGBDABDQQQIE-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Introduction
Biological Activities of Similar Compounds
Pyrazole and sulfonamide derivatives have been extensively studied for their biological activities, including:
-
Enzyme Inhibition: These compounds can inhibit specific enzymes involved in metabolic pathways, impacting cellular processes .
-
Receptor Interaction: They can bind to various receptors, modulating their activity and influencing signaling pathways.
-
Antimicrobial Activity: Some pyrazole and sulfonamide derivatives exhibit significant antimicrobial properties, making them candidates for developing new antimicrobial agents.
Research Findings and Potential Applications
While specific research findings on N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide are not available, similar compounds have shown promise in various therapeutic areas:
-
Antiproliferative Activity: Pyrazole-4-sulfonamide derivatives have been tested for their antiproliferative activity against certain cell lines, indicating potential in cancer therapy .
-
Muscarinic Acetylcholine Receptor Modulation: Pyrazol-4-yl-pyridine compounds have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, which could be relevant for treating neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume